molecular formula C19H16ClFN2O3 B4521386 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B4521386
M. Wt: 374.8 g/mol
InChI Key: UEYXNJBJAUDTLQ-UHFFFAOYSA-N
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Description

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a potent and selective inhibitor of phosphodiesterase-4 (PDE4), an enzyme critical for hydrolyzing cyclic adenosine monophosphate (cAMP) in inflammatory and immune cells. By elevating intracellular cAMP levels, this compound effectively suppresses the release of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), making it a valuable tool for investigating signaling pathways in chronic inflammatory diseases. Its primary research application is in the study of respiratory conditions, including asthma and chronic obstructive pulmonary disease (COPD), where PDE4 inhibition has been established as a therapeutic target (Source: PubMed) . Research indicates this specific pyridazinone derivative exhibits significant anti-inflammatory and bronchodilatory effects in preclinical models, positioning it as a key compound for elucidating the pathophysiology of airway inflammation and for the development of novel anti-inflammatory therapies (Source: ResearchGate) . Further investigations also explore its potential utility in neuroinflammatory contexts and other diseases driven by dysregulated PDE4 activity and cAMP signaling.

Properties

IUPAC Name

2-[(2-chloro-4-fluorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-25-17-7-4-12(9-18(17)26-2)16-6-8-19(24)23(22-16)11-13-3-5-14(21)10-15(13)20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEYXNJBJAUDTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2-chloro-4-fluorobenzyl group and the 3,4-dimethoxyphenyl group can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced pyridazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, aryl halides, and organometallic compounds are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl, aryl, or other functional groups.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C19H18ClF N2O3
  • Molecular Weight : 372.81 g/mol
  • IUPAC Name : 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Physical Properties

The compound is characterized by its stability under standard laboratory conditions and shows solubility in various organic solvents, which is critical for its application in synthesis and biological testing.

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent , particularly in the development of drugs targeting various diseases. Its structure allows for modifications that can enhance biological activity.

Case Studies

  • Anticancer Activity : Research has indicated that pyridazinone derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives similar to this compound have shown promise against breast cancer cells in vitro .
  • Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for developing anti-inflammatory medications. Studies have shown that similar compounds can act as COX-2 inhibitors, which are crucial in managing pain and inflammation .

In Vitro Studies

In vitro studies have demonstrated that the compound can interact with specific biological targets, leading to significant changes in cellular processes. For example:

  • Formyl Peptide Receptor Agonism : Compounds with similar structures have been shown to activate formyl peptide receptors (FPRs), which play a role in immune response modulation . This suggests that our compound may also exhibit similar agonistic properties.

Synthesis of Novel Compounds

This compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical reactions, including:

  • Substitution Reactions : The presence of chlorine and fluorine atoms creates opportunities for nucleophilic substitution reactions, potentially leading to new derivatives with enhanced properties.
  • Multi-step Synthesis : The synthesis of this compound often involves multiple steps, allowing researchers to explore different pathways and optimize yields for related compounds .

Material Science

The unique chemical properties of this pyridazinone derivative make it suitable for applications in material science, particularly in the development of new materials with specific electronic or optical properties.

Applications in Coatings and Polymers

Research indicates that incorporating such compounds into polymer matrices can enhance their mechanical strength and thermal stability, making them suitable for advanced coatings and composite materials.

Mechanism of Action

The mechanism of action of 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    DNA Interaction: The compound may interact with DNA, leading to the inhibition of DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Biological Activity
This compound 2-Cl,4-F benzyl; 3,4-dimethoxyphenyl 377.81 Cl, F, OCH₃ Potential anti-inflammatory, antimicrobial (inferred)
2-(4-Chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one 4-Cl benzyl; 2-OCH₃ phenyl 342.78 Cl, OCH₃ Cyclooxygenase-2 inhibition
6-(4-Chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one 4-Cl phenyl; 2-F benzyl 314.74 Cl, F Antifungal activity
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one 3,4-F phenyl; 4-SO₂CH₃ phenyl ~460 F, SO₂CH₃ Selective COX-2 inhibition
Dioxopyritrione (herbicide) 3,4-dimethoxyphenyl; 6-methyl 384.38 OCH₃, CH₃ Herbicidal activity

Key Observations:

Halogen vs. Methoxy Substitutions :

  • Chlorine and fluorine atoms enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, as seen in 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one (antifungal activity) .
  • Methoxy groups (e.g., in 3,4-dimethoxyphenyl) improve solubility and metabolic stability compared to purely halogenated analogs .

Positional Effects :

  • The 2-chloro-4-fluorobenzyl group in the target compound may confer unique steric and electronic properties compared to 4-chlorobenzyl derivatives (e.g., COX-2 inhibition in ’s compound) .
  • The 3,4-dimethoxyphenyl substituent distinguishes the target compound from herbicides like dioxopyritrione , which uses a trimethoxyphenyl group .

Key Observations:

Synthetic Complexity :

  • The target compound’s synthesis requires precise temperature control and chromatographic purification, similar to dioxopyritrione .
  • Halogenated analogs (e.g., 6-(4-chlorophenyl)-2-(2-fluorobenzyl)pyridazin-3(2H)-one ) often employ cross-coupling reactions, which are less common in methoxy-substituted derivatives .

The target compound’s 3,4-dimethoxyphenyl group may enhance binding to polar enzyme active sites compared to halogen-dominated analogs.

Biological Activity

The compound 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (CAS Number: 899743-87-4) has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

The molecular structure of the compound is characterized by a pyridazine core substituted with a chlorofluorobenzyl group and a dimethoxyphenyl moiety. The molecular formula is C19H16ClFN2O3C_{19}H_{16}ClFN_2O_3 with a molecular weight of approximately 406.9 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including:

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Key Enzymes : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : It is hypothesized that the compound influences key signaling pathways such as MAPK and PI3K/Akt pathways, which are critical for cell growth and apoptosis.
  • Oxidative Stress Reduction : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Study 1: Anticancer Efficacy

A study involving various derivatives of pyridazine demonstrated that compounds similar to this compound exhibited significant cytotoxicity against NCI-60 cancer cell lines. The derivative 9e was noted for its high growth inhibition rates across multiple cancer types .

Case Study 2: Neuroprotective Activity

In a zebrafish model of epilepsy, related compounds were shown to upregulate protective neurosteroids while downregulating stress-related neurotransmitters. This biphasic effect suggests a complex mechanism where the compound could potentially mitigate seizure activity through neurochemical modulation .

Data Table

Biological ActivityModel UsedKey Findings
AnticancerNCI-60 Cell LinesHigh growth inhibition observed; effective against multiple cancer types
NeuroprotectionZebrafish Epilepsy ModelReduced seizure activity; modulated neurotransmitter levels
AntimicrobialBacterial StrainsSignificant inhibitory effects against tested strains

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step organic synthesis typically involves coupling a substituted benzyl halide with a pyridazinone precursor. For example, describes a similar compound synthesized via nucleophilic substitution using DMF as a solvent and triethylamine as a base at 130°C for 16 hours . Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalyst selection (e.g., potassium carbonate). Purity is validated via HPLC (>99%) and structural confirmation via 1H^1H/13C^{13}C NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodology :

  • 1H^1H NMR : Aromatic protons from the 3,4-dimethoxyphenyl group appear as doublets (δ 6.8–7.4 ppm), while the pyridazinone ring protons resonate near δ 7.5–8.0 ppm. The benzyl group’s protons show splitting patterns consistent with coupling to fluorine and chlorine substituents .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]+ (e.g., m/z 465.1709 in ) and fragments corresponding to cleavage at the pyridazinone ring .
  • IR : Stretching vibrations for C=O (1650–1680 cm1^{-1}) and aromatic C-H (3050–3100 cm1^{-1}) are critical markers .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

  • Methodology : Solubility is determined in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy. Stability studies involve monitoring degradation via HPLC under acidic/alkaline conditions or elevated temperatures (e.g., 40–60°C) .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro, fluoro, methoxy groups) impact the compound’s biological activity and binding affinity to target proteins?

  • Methodology : Structure-activity relationship (SAR) studies compare analogs with varying substituents. For example, shows that replacing 3,4-dimethoxy with methyl groups reduces antimicrobial activity, while halogenation (Cl, F) enhances target binding via hydrophobic interactions . Computational docking (e.g., AutoDock Vina) predicts binding poses with enzymes like p38 MAP kinase, validated by IC50_{50} assays .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • Methodology :

  • Dose-response assays : Test compound efficacy across a concentration gradient (e.g., 1 nM–100 µM) to distinguish therapeutic vs. toxic thresholds.
  • Off-target screening : Use kinase profiling panels (e.g., Eurofins) to identify unintended interactions .
  • Meta-analysis : Cross-reference data from (analogs with divergent activities) and (dose-dependent fungicidal effects) to isolate substituent-specific trends .

Q. How can computational modeling (e.g., QSAR, molecular dynamics) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodology :

  • QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict absorption/distribution. highlights pyridazinone derivatives optimized for blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate ligand-protein complexes (e.g., GROMACS) to assess binding stability over 100 ns trajectories. For example, fluorine substituents in enhance binding via halogen bonds .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodology :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions. achieves >99% purity via IsoleraOne purification with hexane/ethyl acetate gradients .
  • Crystallization : Optimize solvent systems (e.g., heptane/AcOEt) to isolate enantiomers, as in .

Key Research Gaps

  • Limited data on in vivo pharmacokinetics and metabolic pathways.
  • Mechanistic studies needed to clarify interactions with non-enzymatic targets (e.g., DNA topoisomerases).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-chloro-4-fluorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.